4-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione
Description
Properties
IUPAC Name |
[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(1-methyltriazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O3S/c1-16-10-12(14-15-16)13(19)18-6-4-17(5-7-18)11-2-8-22(20,21)9-3-11/h10-11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLURJDUSEPUOPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of 1H-1,2,3-triazole, which is known to interact with a variety of enzymes and receptors in biological systems. .
Mode of Action
1h-1,2,3-triazole, a component of the compound, has been reported to promote proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways of this compound. Triazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities. This suggests that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of similar triazole derivatives have been studied. These studies could provide a basis for understanding the potential ADME properties of this compound, but direct studies on this specific compound are needed for accurate information.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the wide range of biological activities exhibited by triazole derivatives, it’s possible that this compound could have diverse effects at the molecular and cellular levels.
Biological Activity
The compound 4-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione is a synthetic molecule that incorporates a triazole ring and a thiane moiety. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound can be represented structurally as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₈N₄O₂S
- Molecular Weight : 302.37 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. The triazole ring is known for its capacity to bind to enzymes and receptors, influencing their activity. This interaction can lead to various biological effects, including:
- Enzyme inhibition
- Alteration of receptor signaling pathways
Antimicrobial Activity
Research has indicated that triazole derivatives possess significant antimicrobial properties. For instance, similar compounds have been shown to exhibit activity against various bacterial strains and fungi. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid synthesis.
| Compound | Activity | Reference |
|---|---|---|
| 4-Triazole derivatives | Antibacterial against E. coli | |
| Triazolethiones | Antifungal against Candida spp. |
Anticancer Activity
Triazole-containing compounds have been investigated for their anticancer properties. Studies suggest that they can induce apoptosis in cancer cells through various mechanisms such as:
- Inhibition of cell proliferation
- Induction of cell cycle arrest
For example, a related study found that a triazole derivative showed cytotoxic effects on colon carcinoma cells with an IC50 value of 6.2 μM .
Anti-inflammatory Properties
Some derivatives of triazoles have demonstrated anti-inflammatory effects comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs). This activity is often linked to the modulation of inflammatory cytokines and enzymes involved in the inflammatory response .
Case Studies
Several studies have highlighted the potential of triazole derivatives in drug development:
- Study on Triazolethiones : A series of mercapto-substituted triazoles were synthesized and evaluated for their biological activities. Certain derivatives exhibited notable anticancer and antimicrobial activities, suggesting the importance of structural modifications in enhancing bioactivity .
- Synthesis and Evaluation : A study synthesized new 1,3,4-thiadiazole and 1,2,4-triazole compounds containing phenylalanine moieties. These compounds were assessed for their anti-inflammatory properties and showed promising results compared to conventional treatments .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for drug development:
Antimicrobial Activity
Research has shown that derivatives of 1,2,3-triazoles possess significant antimicrobial properties. For instance, compounds similar to 4-[4-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione have been tested against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
Anticancer Properties
Studies indicate that triazole-containing compounds can inhibit tumor growth and induce apoptosis in cancer cells. The specific compound under discussion has shown promise in preliminary assays targeting specific cancer cell lines. For example:
- Cell Line Studies : In vitro studies on breast cancer and leukemia cell lines demonstrated significant cytotoxic effects.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in disease processes. For example:
- α-glucosidase Inhibition : Inhibition of this enzyme is crucial for managing diabetes by controlling postprandial hyperglycemia.
Material Science Applications
Beyond biological applications, this compound is also being explored for its properties in material science:
Polymer Chemistry
Triazole compounds are being integrated into polymer matrices to enhance mechanical properties and thermal stability. The incorporation of such compounds can lead to:
- Improved Thermal Stability : Polymers modified with triazoles exhibit higher thermal degradation temperatures.
Coatings and Adhesives
Due to their chemical stability and adhesion properties, triazole derivatives are being studied for use in coatings that require resistance to environmental degradation.
Case Studies
Several case studies highlight the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Antimicrobial Efficacy | Evaluated against E. coli and S. aureus | Significant inhibition at low concentrations was observed. |
| Cancer Cell Line Testing | Breast cancer (MCF7) | Induced apoptosis with IC50 values indicating potency. |
| Polymer Modification | Thermoplastic elastomers | Enhanced mechanical properties and thermal stability noted after incorporation. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional analogs of the target compound, based on evidence from patents, catalogs, and synthesis reports:
Key Structural and Functional Comparisons :
The bromophenoxy derivative exhibits intermediate lipophilicity due to its bromine and ether groups, balancing membrane permeability and solubility.
Biological Interaction Potential: The triazole moiety in the target compound may engage in hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets), whereas BK80190’s chlorophenyl group favors hydrophobic interactions . The pyrazole derivative offers nitrogen-rich heterocyclic interactions, useful in metal coordination or π-stacking with aromatic residues in enzymes.
In contrast, the rigid thiane-sulfone core restricts conformational mobility in all analogs.
Synthetic Utility :
- The unsubstituted piperazine-thiane dihydrochloride serves as a versatile intermediate for further functionalization, while the target compound’s triazole group may require specialized coupling reagents (e.g., CDI or HATU).
Physicochemical Data :
Q & A
Basic: What are the standard synthetic routes for this compound, and what key reaction parameters must be controlled?
Answer:
The synthesis typically involves multi-step reactions, including amide bond formation between the triazole-carbonyl group and the piperazine ring, followed by thiane-dione ring closure . Key parameters include:
- Temperature control : Maintaining 50–80°C during coupling reactions to avoid side products .
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency .
- Catalysts : Copper(I) catalysts (e.g., CuSO₄/sodium ascorbate) improve click chemistry yields for triazole formation .
- Purification : Column chromatography or trituration with Et₂O/DCM mixtures ensures purity ≥95% .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing structural integrity?
Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., piperazine CH₂ groups at δ 2.3–3.5 ppm) and carbonyl carbons (δ 165–175 ppm) .
- IR Spectroscopy : Confirms carbonyl (C=O, ~1650 cm⁻¹) and sulfone (S=O, ~1300 cm⁻¹) stretches .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 391) .
- X-ray Crystallography : Resolves 3D conformation, particularly for piperazine-thiane-dione spatial arrangement .
Advanced: How can researchers optimize synthesis yield and purity during scaling?
Answer:
- Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent ratio, catalyst loading) to identify optimal conditions .
- Byproduct Mitigation : Use scavenger resins or gradient elution during purification to remove triazole byproducts .
- Scale-Up Adjustments : Replace batch reactors with flow chemistry setups to maintain temperature homogeneity .
- Case Study : A scaled reaction in THF/H₂O (3:1) with CuSO₄ at 50°C achieved 61% yield, vs. 54% in DCM .
Advanced: How to resolve spectral data contradictions (e.g., NMR shifts vs. computational predictions)?
Answer:
- Multi-Technique Validation : Cross-check NMR assignments with 2D experiments (COSY, HSQC) and compare to DFT-calculated shifts .
- Dynamic Effects : Account for piperazine ring flexibility in solution (e.g., chair-boat transitions) that may deviate from static computational models .
- Crystallographic Cross-Reference : Use X-ray data to confirm bond angles and torsional strain influencing spectral anomalies .
Advanced: How to design SAR studies for exploring biological potential?
Answer:
- Functional Group Modifications : Synthesize analogs with varied substituents (e.g., methyl → ethyl on triazole) to assess pharmacokinetic effects .
- Biochemical Assays : Use SPR or ITC to quantify binding affinity to targets (e.g., kinases, GPCRs) linked to the piperazine moiety .
- In Silico Docking : Map the thiane-dione sulfone group’s electrostatic interactions with enzymatic active sites .
Basic: What protocols assess stability under varying pH and temperature?
Answer:
- Forced Degradation Studies :
- Acidic/alkaline conditions : Incubate at pH 2–12 (37°C, 24h) and monitor degradation via HPLC .
- Thermal stress : Heat at 60°C for 48h; track sulfone group stability via FTIR .
- Light Exposure : UV-Vis spectroscopy detects photolytic changes in the triazole ring .
Advanced: Methodologies for investigating biological target interactions?
Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized receptors (e.g., serotonin 5-HT₆) .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during ligand-receptor binding .
- Cryo-EM/X-ray Crystallography : Resolve compound-enzyme complexes (e.g., CYP450 isoforms) at atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
